N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS2/c1-12-6-2-4-8-15(12)25-19(22-23-24-25)27-11-17(26)21-18-14(10-20)13-7-3-5-9-16(13)28-18/h2,4,6,8H,3,5,7,9,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLZUBAYSAOWBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiophene core and a tetrazole moiety. Its molecular formula is , with a molecular weight of approximately 356.46 g/mol. The presence of the cyano group and the sulfanyl linkage significantly contributes to its biological activity.
JNK Inhibition
One of the primary mechanisms through which this compound exhibits biological activity is by inhibiting c-Jun N-terminal kinases (JNKs). JNKs are involved in various cellular processes including apoptosis, inflammation, and stress response. The compound has been shown to selectively inhibit JNK2 and JNK3 with pIC50 values of 6.5 and 6.7 respectively, while displaying no significant activity against JNK1 .
5-Lipoxygenase Inhibition
In silico studies suggest that this compound may also act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies indicate strong binding affinity to 5-LOX with minimal interaction with cyclooxygenase-2 (COX-2), thus highlighting its potential as a selective anti-inflammatory agent .
Biological Activity Summary Table
| Biological Activity | Target | pIC50 Value | Notes |
|---|---|---|---|
| JNK2 Inhibition | JNK2 | 6.5 | Selective inhibitor; no activity against JNK1 |
| JNK3 Inhibition | JNK3 | 6.7 | Selective inhibitor; unique binding mode |
| 5-Lipoxygenase Inhibition | 5-LOX | Not specified | Strong binding affinity; selective mechanism |
Case Studies and Research Findings
- Inhibition Studies : A study conducted by Angell et al. highlighted the effectiveness of various N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amide derivatives as potent inhibitors of JNK kinases. The research utilized X-ray crystallography to elucidate the binding interactions within the ATP-binding site of JNK3 .
- Molecular Docking Analysis : Further investigations into the compound's affinity for 5-LOX revealed that it forms critical hydrogen bonds with key amino acids in the enzyme's active site. The docking simulations indicated that the cyano group plays a pivotal role in enhancing binding affinity through specific interactions .
- Anti-inflammatory Potency : The anti-inflammatory potential was assessed through various assays where the compound demonstrated significant inhibition of leukotriene synthesis in vitro, supporting its role as a therapeutic candidate for inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide exhibit promising anticancer properties. The presence of the benzothiophene moiety is known to enhance the bioactivity against various cancer cell lines. For instance, studies have shown that derivatives of benzothiophene can inhibit tumor growth by inducing apoptosis in cancer cells .
Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory effects. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .
Pharmacology
Mechanism of Action
The mechanism of action for this compound is believed to involve modulation of specific receptors or enzymes that play critical roles in disease pathways. For example, the tetrazole ring in the structure may interact with various biological targets that are crucial for cellular signaling processes. This interaction can lead to altered cell proliferation and survival rates .
Drug Development
this compound presents a unique scaffold for drug development. Its structural features allow for modifications that can enhance its pharmacokinetic properties while maintaining or improving its therapeutic efficacy. This adaptability makes it a candidate for further investigation in drug formulation .
Materials Science
Potential Applications in Nanotechnology
The unique chemical properties of this compound suggest potential applications in nanotechnology and material sciences. Its ability to form stable complexes with metals could be utilized in creating novel nanomaterials with enhanced properties for use in electronics or catalysis .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like the benzothiophene and tetrazole moieties. A common approach includes nucleophilic substitution or condensation reactions under reflux. For example:
Step 1 : React 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine with a sulfanylating agent (e.g., CS₂ or thiol derivatives).
Step 2 : Couple the product with 1-(2-methylphenyl)-1H-tetrazole-5-thiol via a sulfanyl-acetamide linker.
- Key Conditions : Use absolute ethanol as a solvent, reflux at 80°C for 4–6 hours, and monitor progress via TLC (Chloroform:Methanol, 7:3) .
- Critical Parameters : Optimize molar ratios (e.g., 1:1.2 for hydrazine hydrate in analogous syntheses) and ensure anhydrous conditions to avoid side reactions.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use orthogonal analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm hydrogen and carbon environments (e.g., benzothiophene aromatic protons at δ 6.8–7.2 ppm).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 504.42 for analogous compounds) .
- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient.
- Table 1 : Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₈BrN₅O₂S₂ (analog) | |
| Molar Mass | 504.42 g/mol | |
| Predicted pKa | 7.54 ± 0.48 |
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Begin with target-specific assays:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus or E. coli).
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7).
- Note : Use DMSO as a solvent (≤1% v/v) to avoid solvent toxicity .
Q. How can researchers ensure reproducibility in synthesis?
- Methodological Answer :
- Standardize starting materials (e.g., ≥98% purity).
- Document reaction parameters (temperature, solvent volume, stirring speed).
- Validate intermediates via melting point and FTIR (e.g., C≡N stretch at ~2200 cm⁻¹) .
Q. What solvent systems are compatible with this compound?
- Methodological Answer :
- Polar aprotic solvents : DMSO, DMF (for reactions requiring high solubility).
- Low polarity : Dichloromethane or ethyl acetate (for extraction).
- Avoid protic solvents (e.g., water) unless stabilized by surfactants .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., COX-2 or β-lactamase) to simulate binding.
- COMSOL Multiphysics : Model reaction kinetics for scale-up predictions (e.g., diffusion-limited steps) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial claims using both agar diffusion and live/dead staining.
- Purity Reassessment : Re-analyze batches with conflicting results via HPLC-MS.
- Meta-Analysis : Compare structural analogs (e.g., substituent effects on thiophene vs. furan rings) .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
Variate Substituents : Synthesize derivatives with modified tetrazole (e.g., 4-methyl vs. 4-ethyl) or benzothiophene groups.
Assay Broadly : Test against multiple targets (e.g., enzymes, receptors, pathogens).
Statistical Analysis : Use PCA or clustering to correlate structural features with activity .
- Table 2 : Example Derivatives and Activity Trends
| Derivative Modification | Biological Activity Change | Source |
|---|---|---|
| Cyclohexyl vs. ethyl substituent | Altered pharmacokinetics | |
| Pyridyl vs. thiophene | Enhanced enzyme inhibition |
Q. What advanced techniques optimize reaction yield and selectivity?
- Methodological Answer :
Q. How to investigate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
- Light/Heat Stress : Expose to 40°C/75% RH or UV light for 48 hours.
- Metabolic Stability : Use liver microsomes (e.g., human CYP450 isoforms) to assess half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
